Distinct CYP2A13 and CYP2A6 Binding Profiles Compared to 2-Aminoquinoline Scaffolds
2-Amino-4-quinolin-4-yloxyphenol demonstrates a differential binding affinity for human cytochrome P450 enzymes compared to the unsubstituted 2-aminoquinoline core. It exhibits a high-affinity interaction (Kd = 580 nM) with CYP2A13, which is approximately 7.8-fold more potent than its binding to the closely related isoform CYP2A6 (Kd = 4.5 μM) [1]. This contrasts with typical 2-aminoquinolines, which are more frequently associated with broad inhibition of CYP2D6 and CYP3A4, highlighting a distinct interaction profile [2].
| Evidence Dimension | Binding Affinity to Human Cytochrome P450 Isoforms |
|---|---|
| Target Compound Data | CYP2A13 Kd = 580 nM; CYP2A6 Kd = 4,500 nM |
| Comparator Or Baseline | Unsubstituted 2-aminoquinoline (known promiscuous CYP inhibitor profile; exact Kd for CYP2A13/A6 not reported in same study) |
| Quantified Difference | 7.8-fold higher affinity for CYP2A13 over CYP2A6 within the compound itself; distinct isoform selectivity pattern inferred vs. comparator class. |
| Conditions | In vitro binding assay measuring type 1 interaction (spectral shift) with recombinant human CYP enzymes [1]. |
Why This Matters
For research applications involving metabolic stability or drug-drug interaction studies, this specific CYP binding profile is a distinguishing feature that may influence experimental outcomes compared to other aminoquinoline building blocks.
- [1] BindingDB. BDBM50101991: Binding affinity of 2-amino-4-quinolin-4-yloxyphenol to CYP2A13 and CYP2A6. View Source
- [2] Pensa, A. V., et al. (2017). 2-Aminoquinolines showed promise as bioavailable nNOS inhibitors but suffered from low human nNOS inhibition... and significant binding to other CNS targets. ACS Chemical Neuroscience. View Source
